molecular formula C19H29NO4 B12119247 Ethyl 1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]piperidine-4-carboxylate

Ethyl 1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]piperidine-4-carboxylate

Cat. No.: B12119247
M. Wt: 335.4 g/mol
InChI Key: QIJPLYVIPOIDJZ-UHFFFAOYSA-N
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Description

Ethyl 1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]piperidine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with an ethyl ester group, a hydroxypropyl chain, and a dimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]piperidine-4-carboxylate typically involves the following steps:

    Formation of the Hydroxypropyl Chain: The hydroxypropyl chain can be synthesized through the reaction of 2,4-dimethylphenol with epichlorohydrin under basic conditions to form 3-(2,4-dimethylphenoxy)-1,2-epoxypropane.

    Nucleophilic Substitution: The epoxypropane intermediate is then reacted with piperidine to form 1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]piperidine.

    Esterification: The final step involves the esterification of the piperidine derivative with ethyl chloroformate to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]piperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone derivative.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 1-[3-(2,4-dimethylphenoxy)-2-oxopropyl]piperidine-4-carboxylate.

    Reduction: Formation of 1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]piperidine-4-methanol.

    Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]piperidine-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including its role as a precursor for drug development.

    Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.

    Industrial Applications: It is utilized in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Ethyl 1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]piperidine-4-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The hydroxypropyl chain and the piperidine ring play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-[3-(2,3-dimethylphenoxy)-2-hydroxypropyl]piperidine-4-carboxylate
  • Ethyl 1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]piperidine-4-carboxylate
  • Ethyl 1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]piperidine-4-carboxylate

Uniqueness

Ethyl 1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]piperidine-4-carboxylate is unique due to the specific positioning of the dimethyl groups on the phenoxy ring, which can influence its binding affinity and selectivity towards molecular targets. This structural uniqueness can result in distinct pharmacological and chemical properties compared to its analogs.

Properties

Molecular Formula

C19H29NO4

Molecular Weight

335.4 g/mol

IUPAC Name

ethyl 1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]piperidine-4-carboxylate

InChI

InChI=1S/C19H29NO4/c1-4-23-19(22)16-7-9-20(10-8-16)12-17(21)13-24-18-6-5-14(2)11-15(18)3/h5-6,11,16-17,21H,4,7-10,12-13H2,1-3H3

InChI Key

QIJPLYVIPOIDJZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC(COC2=C(C=C(C=C2)C)C)O

Origin of Product

United States

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